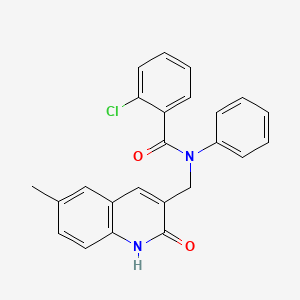
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide is a synthetic compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as QM-Ben and has been found to have potential applications in the fields of medicine and biochemistry. The purpose of
科学研究应用
QM-Ben has been found to have potential applications in scientific research. The compound has been studied for its ability to inhibit the activity of certain enzymes, including metalloproteinases and phosphatases. QM-Ben has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
作用机制
The mechanism of action of QM-Ben involves the inhibition of enzyme activity. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. QM-Ben has been found to be a competitive inhibitor of metalloproteinases and a non-competitive inhibitor of phosphatases.
Biochemical and Physiological Effects:
QM-Ben has been found to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. QM-Ben has also been found to inhibit the activity of phosphatases, which are enzymes involved in the regulation of cellular signaling pathways. In addition, QM-Ben has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
QM-Ben has a number of advantages for use in lab experiments. The compound is stable and can be easily synthesized in high yields with high purity. QM-Ben has also been found to have low toxicity, making it suitable for use in cell culture and animal studies. However, QM-Ben has some limitations, including its solubility in aqueous solutions. The compound is poorly soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are a number of future directions for the study of QM-Ben. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. QM-Ben has also been studied for its potential use in cancer therapy, as it has been found to inhibit the activity of metalloproteinases involved in tumor invasion and metastasis. In addition, QM-Ben has been studied for its potential use in the development of new drugs targeting phosphatases involved in cellular signaling pathways. Further research is needed to fully understand the potential applications of QM-Ben in scientific research.
合成方法
The synthesis of QM-Ben involves the reaction of 2-hydroxy-6-methylquinoline with N-phenylbenzamide in the presence of a chlorinating agent. The reaction produces QM-Ben as a white powder with a molecular weight of 388.87 g/mol. The synthesis method has been optimized to produce high yields of QM-Ben with high purity.
属性
IUPAC Name |
2-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-11-12-22-17(13-16)14-18(23(28)26-22)15-27(19-7-3-2-4-8-19)24(29)20-9-5-6-10-21(20)25/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKMAGGIWYOPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

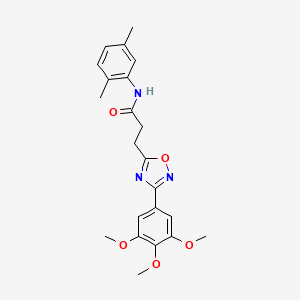


![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7694216.png)
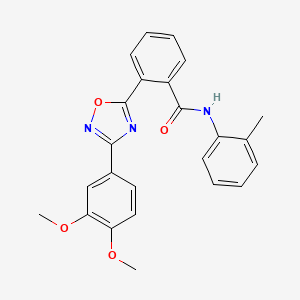

![2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide](/img/structure/B7694231.png)

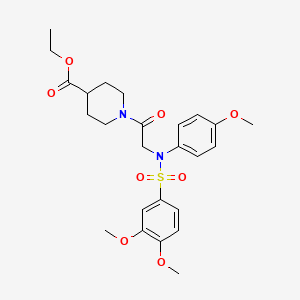
![N-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide](/img/structure/B7694258.png)
![N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7694260.png)

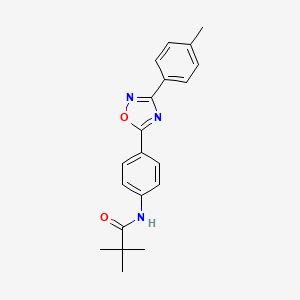
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7694283.png)